molecular formula C24H25N9O2S2 B10918009 2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B10918009
M. Wt: 535.6 g/mol
InChI Key: QPZVYTUTWBKQOR-UHFFFAOYSA-N
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Description

2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple heterocyclic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the triazole and thieno[2,3-d]pyrimidine moieties. The final step involves the formation of the acetamide linkage. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products depend on the specific reaction and conditions used, but they generally involve modifications to the heterocyclic rings or the acetamide group.

Scientific Research Applications

2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It may have applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Its unique structure makes it useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its unique combination of heterocyclic rings. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and properties.

Properties

Molecular Formula

C24H25N9O2S2

Molecular Weight

535.6 g/mol

IUPAC Name

2-[[5-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C24H25N9O2S2/c1-11-8-16-22(37-11)25-13(3)33(23(16)35)30-18(34)10-36-24-28-27-20(31(24)4)15-9-17(14-6-7-14)26-21-19(15)12(2)29-32(21)5/h8-9,14H,6-7,10H2,1-5H3,(H,30,34)

InChI Key

QPZVYTUTWBKQOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)CSC3=NN=C(N3C)C4=CC(=NC5=C4C(=NN5C)C)C6CC6)C

Origin of Product

United States

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